Amino-PEG7-t-butyl ester
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Overview
Description
Amino-PEG7-t-butyl ester is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is characterized by the presence of an amino group and a tert-butyl ester group. This compound is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Amino-PEG7-t-butyl ester typically involves the reaction of a PEG derivative with an amino group and a tert-butyl ester group. One common method involves the use of tert-butanol and anhydrous magnesium sulfate as reagents, with boron trifluoride etherate as a catalyst . The reaction proceeds under mild conditions and yields the desired product with high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The compound is then purified using techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
Amino-PEG7-t-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The amino group can react with carboxylic acids, activated NHS esters, and carbonyl compounds.
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include carboxylic acids, NHS esters, and carbonyl compounds.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the tert-butyl ester group.
Major Products Formed
Substitution Reactions: The major products are PEG derivatives with various functional groups attached to the amino group.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Amino-PEG7-t-butyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a linker in the synthesis of PROTACs, which are designed to degrade specific proteins within cells.
Biology: The compound is used in the study of protein-protein interactions and the development of targeted therapies.
Medicine: this compound is used in the development of drugs that target specific proteins for degradation, offering potential treatments for various diseases.
Industry: The compound is used in the production of PEGylated molecules, which have applications in drug delivery and biotechnology.
Mechanism of Action
Amino-PEG7-t-butyl ester exerts its effects by acting as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Comparison with Similar Compounds
Similar Compounds
- Amino-PEG4-t-butyl ester
- Amino-PEG6-t-butyl ester
- Amino-PEG8-t-butyl ester
Uniqueness
Amino-PEG7-t-butyl ester is unique due to its specific PEG chain length, which provides optimal flexibility and spacing for the synthesis of PROTACs. The presence of the amino group and the tert-butyl ester group allows for versatile chemical modifications and reactions.
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H43NO9/c1-21(2,3)31-20(23)4-6-24-8-10-26-12-14-28-16-18-30-19-17-29-15-13-27-11-9-25-7-5-22/h4-19,22H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPAYUNKPDINFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H43NO9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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